4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine
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Overview
Description
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine is a complex organic compound that features a piperidine ring substituted with a cyclohexylsulfonyl group and a methoxy group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the cyclohexylsulfonyl group, and finally the attachment of the methoxy group to the pyrimidine ring. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the cyclohexylsulfonyl group using reagents like cyclohexylsulfonyl chloride.
Methoxylation: Attachment of the methoxy group to the pyrimidine ring using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(5-(1-(4-Methoxybenzoyl)piperidin-4-yl)-3-methyl-1H-pyrazol-1-yl)benzenesulphonamide: This compound shares structural similarities with 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine, particularly in the piperidine and sulfonyl groups.
2-Amino-4-(1-piperidine)pyridine Derivatives: These compounds also feature a piperidine ring and are studied for their pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylsulfonyl group and methoxy-substituted pyrimidine ring are not commonly found together in other compounds, making it a valuable subject for research and development.
Biological Activity
4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
The molecular formula of this compound is C19H29N3O3S with a molecular weight of 379.5 g/mol. The compound features a pyrimidine core, a piperidine ring, and a cyclohexylsulfonyl group, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Achieved through hydrogenation and cyclization reactions.
- Attachment of the Cyclohexylsulfonyl Group : Involves reacting piperidine with cyclohexylsulfonyl chloride under basic conditions.
- Pyrimidine Core Formation : Constructed via condensation reactions using suitable precursors .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, influencing signaling pathways associated with neurological disorders and cancer .
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological properties:
- Anticonvulsant Activity : In studies involving animal models, compounds with similar structures have shown efficacy in reducing seizure activity, suggesting potential applications in epilepsy treatment .
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cell growth in various cancer cell lines, showing promising results against acute leukemia models .
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the sulfonamide group and the piperidine structure significantly impact the biological activity of related compounds. For example, substituents on the piperidine ring can enhance binding affinity to target proteins, thereby improving therapeutic efficacy .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
Compound A | C19H29N3O3S | 379.5 g/mol | Anticonvulsant |
Compound B | C19H25N3O4S | 391.5 g/mol | Anticancer |
Compound C | C16H24N2O3S | 324.4 g/mol | Neurological effects |
The presence of the cyclohexyl group in this compound distinguishes it from other compounds and contributes to its unique pharmacological profile.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Neurotoxicity Assessment : In a study evaluating neurotoxic effects using the rotorod test, certain derivatives showed minimal neurotoxicity at effective doses, suggesting a favorable safety profile for further development .
- Inhibition Studies : Compounds structurally related to this compound have been tested for their ability to inhibit specific protein-protein interactions critical in cancer progression, demonstrating significant potency compared to standard therapies .
Properties
IUPAC Name |
4-[(1-cyclohexylsulfonylpiperidin-4-yl)methoxy]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14-11-17(19-13-18-14)23-12-15-7-9-20(10-8-15)24(21,22)16-5-3-2-4-6-16/h11,13,15-16H,2-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJUIOIBPLMGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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